1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.
Preparation Methods
The synthesis of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of intermediate compounds under specific reaction conditions. For instance, the preparation might involve the use of hydrazonoyl halides and alkyl carbothioates, followed by cyclization reactions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reagents.
Cyclization: The triazolo-pyridazine core can be further modified through cyclization reactions, leading to the formation of more complex heterocyclic structures
Scientific Research Applications
1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds exhibit antiviral and antitumor properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown significant antimicrobial activity.
The uniqueness of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one lies in its specific structural features and the combination of pharmacological activities it exhibits, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-16(13-5-2-1-3-6-13)12-25-18-21-20-17-9-8-15(22-23(17)18)14-7-4-10-19-11-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCOEQDKEXMWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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